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molecular formula C6H2Cl2N2S B8543235 2,3-Dichloro-6-isothiocyanatopyridine

2,3-Dichloro-6-isothiocyanatopyridine

Cat. No. B8543235
M. Wt: 205.06 g/mol
InChI Key: MFJBJIDWQXSZHR-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To 5,6-dichloropyridin-2-amine (0.47 g, 2.88 mmol) in dichloromethane (25 mL) was added 1,1′-thiocarbonyldipyridin-2(1 H)-one (0.68 g, 2.94 mmol). The reaction was stirred at 40° C. for 3 hours, then cooled to room temperature. The crude material was purified by chromatography (Biotage: 25-100% ethyl acetate/hexane) 2,3-dichloro-6-isothiocyanatopyridine (0.48 g, 2.34 mmol, 81% yield) as a white powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 8.26 (d, J=8.55 Hz, 1 H), 7.47 (d, J=8.24 Hz, 1 H). MS (LC/MS) R.T.=2.83; [M+H]+=204.8.
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].[C:10](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:11]>ClCCl.C(OCC)(=O)C.CCCCCC>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][CH:4]=[C:5]([N:9]=[C:10]=[S:11])[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC=1C=CC(=NC1Cl)N
Name
Quantity
0.68 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1Cl)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.34 mmol
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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